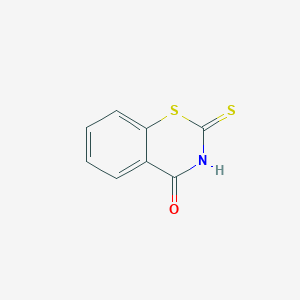

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” is a chemical compound that is part of the 4H-3,1-benzothiazin-4-ones family . These compounds are accessible by various preparative routes, mostly starting from anthranilic acid derivatives . They are assumed to possess biological activities because their heteroatoms can be engaged as acceptors in hydrogen bonds and the fused aromatic ring can form π–π interactions with biological targets .

Synthesis Analysis

The synthesis of “2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” has been improved and a one-step procedure using isatoic anhydride and carbon disulfide was reported . This compound can also be prepared from anthranilic acid and CS2 .

Chemical Reactions Analysis

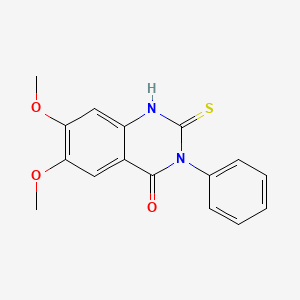

The compound “2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” undergoes the Dimroth rearrangement to isomeric 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones .

Applications De Recherche Scientifique

Multicomponent Synthesis

The compound is used in the multicomponent synthesis of a novel series of dihydropyrimidin-2 (1H)-ones/thione/imine based on 4-hydroxy-2-pyridone alkaloids . This synthesis method is efficient, straightforward, and uses ZnCl2.2H2O as an inexpensive catalyst .

Antiviral Applications

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one has shown antiviral properties . This makes it a potential candidate for the development of new antiviral drugs.

Anticancer Applications

The compound has demonstrated anticancer activity . This suggests that it could be used in the development of new anticancer therapies.

Antibacterial Applications

It has been found to have antibacterial activity . This property makes it a potential candidate for the development of new antibacterial drugs.

Antifungal Applications

The compound has shown antifungal activity . This suggests that it could be used in the development of new antifungal treatments.

Anti-inflammatory Applications

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one has demonstrated anti-inflammatory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Antioxidant Applications

The compound has shown antioxidant properties . This suggests that it could be used in the development of new antioxidant therapies.

Calcium Channel Inhibition

It has been found to have calcium channel inhibition activity . This property makes it a potential candidate for the development of new drugs that inhibit calcium channels.

Orientations Futures

The future directions for “2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Their extraordinary potency as acyl-enzyme inhibitors of human leukocyte elastase and other therapeutically relevant serine proteases makes them of particular interest .

Propriétés

IUPAC Name |

2-sulfanylidene-1,3-benzothiazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS2/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKPPPPATKQSBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354926 |

Source

|

| Record name | 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |

CAS RN |

56022-26-5 |

Source

|

| Record name | 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)

![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)